Target Interaction Profile: Nicotinic Acetylcholine Receptor (nAChR) Activity
N-Benzyl-3-fluorobenzamide exhibits weak functional activity at the human muscle-type nicotinic acetylcholine receptor (nAChR) [1]. In a functional assay, the compound demonstrated an EC50 value of 2.00E+6 nM (2 mM), indicating very low potency. This activity profile is a key differentiator from other benzamide derivatives, which may exhibit either no activity or distinct potency ranges at this and related receptors [2].
| Evidence Dimension | Functional potency (EC50) at human muscle-type nicotinic acetylcholine receptor (nAChR) |
|---|---|
| Target Compound Data | EC50 = 2.00E+6 nM (2 mM) |
| Comparator Or Baseline | Other N-benzylbenzamide and benzamide derivatives |
| Quantified Difference | Low micromolar to millimolar range activity; many analogs are inactive or show different potency profiles. |
| Conditions | Functional assay at human nicotinic acetylcholine receptor subtype TE671 (muscle) |
Why This Matters
This data provides a specific quantitative benchmark for electrophysiology or pharmacology studies targeting nAChR, allowing for rational selection of a low-potency compound or control.
- [1] BindingDB. (n.d.). PrimarySearch_ki for BDBM50061562. Retrieved from https://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Lee, H., Kim, E., Hwang, N., Yoo, J., Nam, Y., Hwang, I., ... & Hur, W. (2024). Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Bioorganic & Medicinal Chemistry, 102, 117658. DOI: 10.1016/j.bmc.2024.117658 View Source
